LogP Lipophilicity of 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol vs. Unsubstituted Core
The target compound, 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol, exhibits a calculated logP value of 1.598, as reported by the chemical database Chembase [1]. In contrast, the unsubstituted parent compound, 3-azabicyclo[3.2.1]octan-8-ol, has a reported logP of 0.185 from the same database [2]. This represents a quantified difference in lipophilicity, with the target compound being over 8 times more lipophilic than its unsubstituted analog.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 1.598 |
| Comparator Or Baseline | 3-azabicyclo[3.2.1]octan-8-ol (Unsubstituted): logP = 0.185 |
| Quantified Difference | ΔlogP = +1.413 (Target is ~8.6x more lipophilic based on logP difference) |
| Conditions | Calculated property from chemical database (Chembase) [1] [2]. |
Why This Matters
A higher logP indicates increased lipophilicity, which is a critical determinant of a compound's solubility, membrane permeability, and potential for off-target binding, directly impacting its utility as a synthetic intermediate for developing bioavailable drug candidates.
- [1] Chembase.cn. 3-isopropyl-3-azabicyclo[3.2.1]octan-8-ol. Database ID: 281259. Accessed 2026-04-22. View Source
- [2] Chembase.cn. 3-azabicyclo[3.2.1]octan-8-ol. Database ID: 248035. Accessed 2026-04-22. View Source
